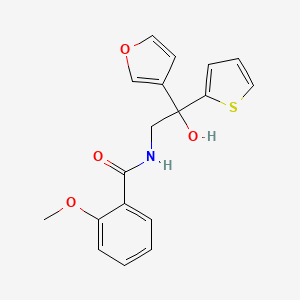

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

描述

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-22-15-6-3-2-5-14(15)17(20)19-12-18(21,13-8-9-23-11-13)16-7-4-10-24-16/h2-11,21H,12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMSOMOSNMCMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a methoxybenzamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Antioxidant Activity

The antioxidant potential of compounds with similar structures has been explored extensively. Some derivatives have shown significant antioxidative activity in vitro, contributing to their potential therapeutic applications. For example, certain methoxy-substituted benzimidazole carboxamides exhibited improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antiproliferative Effects

The antiproliferative activity of benzamide derivatives has been a focal point in cancer research. Compounds structurally related to this compound have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), with IC50 values reported as low as 3.1 μM for certain derivatives . This suggests that the compound may have potential as an anticancer agent.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that compounds with similar structures may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways, potentially leading to altered cellular responses and biological effects.

Comparative Analysis of Similar Compounds

Case Studies

- Antibacterial Study : A study evaluated the antibacterial properties of various furan-thiophene derivatives against Staphylococcus aureus. The results indicated that specific substitutions on the benzamide core significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could be further explored for this compound .

- Antioxidant Evaluation : In vitro assays demonstrated that certain methoxy-substituted analogs exhibited pronounced antioxidant activity, which correlated with their ability to inhibit oxidative stress-induced cell damage in HCT116 colon cancer cells . This highlights the potential for therapeutic applications in oxidative stress-related diseases.

常见问题

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide, particularly when competing reaction pathways lead to byproducts?

- Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) and nucleophilic substitutions is typical. Key steps include:

- Using coupling agents like carbodiimides (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .

- Optimizing solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) to favor desired pathways .

- Purification via column chromatography or recrystallization to isolate the product from intermediates and byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to resolve furan, thiophene, and benzamide proton environments. DEPT-135 can confirm methylene/methine groups .

- X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement to determine stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Q. How can researchers address challenges in purifying this compound due to its polar hydroxyl and amide groups?

- Methodological Answer :

- Employ reverse-phase chromatography with C18 columns and gradient elution (water/acetonitrile) .

- Use recrystallization in mixed solvents (e.g., ethanol/water) to exploit solubility differences .

- Pre-purify via acid-base extraction if ionizable groups are present .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., electronic properties) and experimental data (e.g., UV-Vis spectra) be resolved for this compound?

- Methodological Answer :

- Use hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections to improve accuracy in predicting frontier molecular orbitals .

- Compare solvent effects using polarizable continuum models (PCM) to align computed UV-Vis transitions with experimental spectra .

- Validate computational models against experimental X-ray bond lengths and angles .

Q. What experimental designs are suitable for probing the biological mechanism of action of this compound, given its structural complexity?

- Methodological Answer :

- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified furan/thiophene substituents .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs, guided by the compound’s heteroaromatic motifs .

- Validate mechanisms via kinase inhibition assays or cellular apoptosis assays (e.g., caspase-3 activation) .

Q. How can researchers analyze the reaction mechanism of amide bond cleavage or functionalization in this compound under varying conditions?

- Methodological Answer :

- Track reaction intermediates via in-situ FTIR or LC-MS to identify hydrolysis or transamidation products .

- Use isotopic labeling (e.g., ¹⁸O-water) to confirm nucleophilic attack pathways .

- Model transition states with DFT calculations (e.g., M06-2X/6-31G*) to assess energy barriers .

Q. What strategies mitigate low yields in coupling reactions involving the hydroxyl and thiophene groups?

- Methodological Answer :

- Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers before coupling, then deprotect with TBAF .

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize thiophene without disrupting the amide bond .

- Optimize stoichiometry of coupling agents (1.2–1.5 equivalents) to minimize side reactions .

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability across assays) be interpreted for this compound?

- Methodological Answer :

- Compare assay conditions (e.g., cell lines, incubation times) to identify sensitivity differences .

- Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays .

- Perform metabolic stability studies to assess if degradation products contribute to variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。